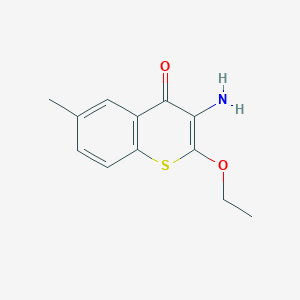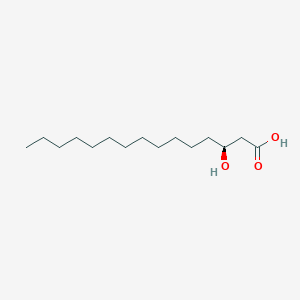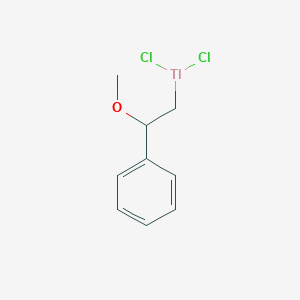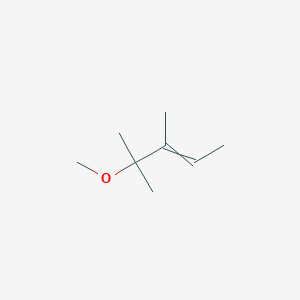![molecular formula C11H16O2 B14576588 1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene CAS No. 61414-60-6](/img/structure/B14576588.png)
1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene is a bicyclic compound with a unique structure that includes a dioxabicyclo nonene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate dienes with oxygen-containing reagents. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism by which 1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dioxabicyclo[3.2.2]non-8-ene: Shares a similar bicyclic structure but differs in the substitution pattern.
1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one: Another bicyclic compound with different functional groups
Uniqueness
1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene is unique due to its specific substitution pattern and the presence of a methylidene group.
Properties
CAS No. |
61414-60-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,4,4-trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene |
InChI |
InChI=1S/C11H16O2/c1-8-7-10(2,3)9-5-6-11(8,4)13-12-9/h5-6,9H,1,7H2,2-4H3 |
InChI Key |
NQQHLBZJLBYWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C2(C=CC1OO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid](/img/structure/B14576549.png)

![2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide](/img/structure/B14576561.png)

![3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole](/img/structure/B14576576.png)

